1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine is a complex organic compound that features a unique combination of a benzodioxole moiety, a naphthalene sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Naphthalene Sulfonyl Group: The naphthalene sulfonyl group is introduced via sulfonylation of naphthalene with a suitable sulfonyl chloride.
Coupling with Piperazine: The final step involves the coupling of the benzodioxole and naphthalene sulfonyl intermediates with piperazine under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic residues in proteins, while the naphthalene sulfonyl group could engage in hydrophobic interactions. The piperazine ring may act as a flexible linker, allowing the compound to adopt various conformations to fit into binding sites.
Comparison with Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone
- 1-Benzodioxol-5-ylmethyl-3-(3-trifluoromethyl-phenyl)-urea
Comparison: 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine is unique due to the presence of both a benzodioxole and a naphthalene sulfonyl group, which are not commonly found together in similar compounds
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-2-15-30-22-9-10-25(21-6-4-3-5-20(21)22)33(28,29)27-13-11-26(12-14-27)17-19-7-8-23-24(16-19)32-18-31-23/h3-10,16H,2,11-15,17-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHAVRMPLNVLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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